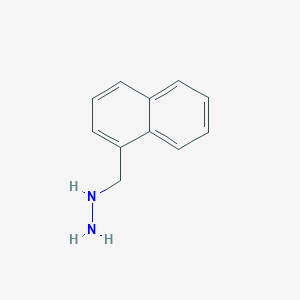

Naphthalen-1-ylmethyl-hydrazine

Description

Contextual Significance within Hydrazine (B178648) and Naphthalene (B1677914) Chemistry

The significance of Naphthalen-1-ylmethyl-hydrazine lies at the intersection of naphthalene and hydrazine chemistry. Naphthalene, a bicyclic aromatic hydrocarbon, is a common constituent in many biologically active compounds, contributing to their lipophilicity and potential for π-π stacking interactions with biological targets. nih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com

Hydrazine and its derivatives are highly reactive nucleophiles and are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The hydrazine moiety is a key pharmacophore in several established drugs. The combination of these two functionalities in this compound creates a molecule with inherent potential for the generation of complex and biologically relevant structures.

Overview of its Role as a Synthetic Intermediate and Molecular Scaffold

This compound serves as a crucial synthetic intermediate, primarily in the construction of various heterocyclic rings. The terminal nitrogen of the hydrazine group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then be cyclized to afford a variety of heterocyclic systems, including pyrazoles, pyridazines, and triazoles. nih.gov

The general synthetic utility is often initiated through the reaction of 1-naphthaldehyde (B104281) with hydrazine hydrate (B1144303), which can be performed efficiently under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. This initial step opens the door to a multitude of further chemical transformations, establishing this compound as a versatile molecular scaffold.

Current Research Landscape and Key Areas of Investigation

The current research landscape involving this compound is predominantly focused on its application as a precursor for the synthesis of novel bioactive molecules. Key areas of investigation include:

Antimicrobial Agents: A significant body of research explores the synthesis of derivatives of this compound as potential antimicrobial agents. Studies have shown that Schiff bases and other derivatives exhibit activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Although some studies suggest that indole-hydrazine derivatives may exhibit more potent antibacterial activity, the naphthalene scaffold remains an area of active investigation. researchgate.net

Anticancer Agents: The naphthalene moiety is a well-established pharmacophore in the design of anticancer drugs. nih.govresearchgate.netacgpubs.org Consequently, derivatives of this compound are being explored for their potential as antineoplastic agents. Research has demonstrated that naphthalene-substituted triazoles and other heterocyclic systems derived from this scaffold can exhibit significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Enzyme Inhibitors: The structural features of this compound derivatives make them suitable candidates for targeting specific enzymes. Research has been conducted on their potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.

Synthesis of Novel Heterocycles: The development of efficient and regioselective methods for the synthesis of complex heterocyclic systems using this compound as a starting material is an ongoing area of interest in organic synthesis. The synthesis of pyrazole (B372694) derivatives, a class of compounds with a broad spectrum of biological activities, is a notable example. nih.govmdpi.compharmajournal.netnih.gov

Properties

IUPAC Name |

naphthalen-1-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQLJHNQLLRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303592 | |

| Record name | (1-Naphthalenylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-38-6 | |

| Record name | (1-Naphthalenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthalenylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Chemistry of Naphthalen 1 Ylmethyl Hydrazine Derivatives

Cycloaddition and Cyclization Reactions to Form Heterocyclic Systems

The hydrazide functional group is a key building block for synthesizing various five-membered heterocycles. Through reactions with appropriate one or two-carbon electrophilic synthons, derivatives of naphthalen-1-ylmethyl-hydrazine can be readily converted into stable aromatic ring systems like triazoles, oxadiazoles, and thiadiazoles.

The synthesis of 1,2,4-triazole-3-thione derivatives from 2-(naphthalen-1-yl)acetohydrazide is a well-established multi-step process. zsmu.edu.uanih.gov A common pathway involves the reaction of the hydrazide with various isothiocyanates to form N,N'-disubstituted thiosemicarbazide (B42300) intermediates. researchgate.net These intermediates undergo base-catalyzed intramolecular cyclization, typically by heating with an aqueous solution of sodium hydroxide, to yield the corresponding 4-substituted-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Another efficient route to access the 4-amino-1,2,4-triazole-3-thione core involves the reaction of the starting hydrazide with carbon disulfide in a basic alcoholic medium. nih.gov This reaction forms a potassium dithiocarbazinate salt, which upon subsequent reaction with hydrazine (B178648) hydrate (B1144303), cyclizes to produce 4-amino-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov These triazole-thiones serve as versatile intermediates for further functionalization. nih.gov For instance, condensation of the 4-amino group with various aldehydes can yield Schiff base derivatives. nih.gov

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Naphthalen-1-yl)acetohydrazide | 1. Phenyl isothiocyanate 2. NaOH (aq) | 1. Ethanol (B145695), reflux 2. Reflux, 5h | 5-(Naphthalen-1-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| 2-(Naphthalen-1-yl)acetohydrazide | 1. CS₂, KOH, Ethanol 2. Hydrazine hydrate | 1. Stir, room temp 2. Reflux | 4-Amino-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

| (S)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 2-Chloroacetamide, Triethylamine | Absolute ethanol, reflux, 2h | (S)-2-((5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide |

The transformation of 2-(naphthalen-1-yl)acetohydrazide into 2,5-disubstituted 1,3,4-oxadiazoles is a common synthetic strategy. One of the most direct methods is the cyclodehydration of 1,2-diacylhydrazines, which can be formed by acylating the starting hydrazide. utar.edu.my Various dehydrating agents, such as phosphorus oxychloride or thionyl chloride, are effective for this cyclization. utar.edu.myresearchgate.net

Alternatively, oxidative cyclization of acylhydrazones provides a powerful route to 1,3,4-oxadiazoles. researchgate.net In this approach, 2-(naphthalen-1-yl)acetohydrazide is first condensed with an aromatic aldehyde to form an N'-benzylidene-2-(naphthalen-1-yl)acetohydrazide intermediate. nih.gov This hydrazone can then be cyclized using a variety of oxidizing agents, such as iodine in the presence of an oxidant like hydrogen peroxide, to yield the corresponding 2-(naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole. researchgate.net Research has documented the synthesis of compounds like N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, which are investigated for their biological activities. nih.gov

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Naphthalen-1-yl)acetohydrazide | Aromatic carboxylic acid, POCl₃ | Reflux | 2-(Naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole | utar.edu.my |

| N'-(Arylmethylene)-2-(naphthalen-1-yl)acetohydrazide | I₂, H₂O₂ | Room temperature | 2-(Naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole | researchgate.net |

| (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid hydrazide | Aromatic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Dichloromethane, reflux | N-Aryl-(S)-2-(1-(5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)amino)acetamide | nih.gov |

Pyrazoles: The construction of pyrazole (B372694) rings generally involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, such as a 1,3-dione or an activated enol ether. biomedpharmajournal.orgnih.gov For instance, reacting 2-(naphthalen-1-yl)acetohydrazide with a suitable 1,3-dicarbonyl compound under acidic or thermal conditions would lead to the formation of N-acyl pyrazole derivatives, which can then be hydrolyzed to the corresponding N-H pyrazole bearing a naphthalen-1-ylmethyl substituent. In a related synthesis, the reaction of a formylchromone (B10848765) with hydrazine hydrate was shown to produce a novel naphthyl pyrazolopyridine ketone via a tandem reaction pathway. nih.gov The commercial availability of compounds like 5-naphthalen-1-yl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide further indicates the utility of naphthalene-hydrazine scaffolds in pyrazole chemistry. sigmaaldrich.com

Thiadiazoles: Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from 2-(naphthalen-1-yl)acetohydrazide through several routes. A classic method involves heating the hydrazide with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov A more modern and milder approach involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide. nih.gov This method is operationally simple and tolerates a wide range of functional groups. nih.gov Another pathway proceeds via a thiosemicarbazide intermediate, formed from the reaction of the hydrazide with an isothiocyanate, which is then cyclized with a dehydrating agent like sulfuric acid. researchgate.net

| Starting Material | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Naphthalen-1-yl)acetohydrazide | 1,3-Diketone, Acid catalyst | Reflux | Pyrazole derivative | nih.gov |

| 2-(Naphthalen-1-yl)acetohydrazide | Nitroalkane, S₈, Na₂S·9H₂O | DMF, Room temp, 24h | 1,3,4-Thiadiazole derivative | nih.gov |

| 2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamide | Hydrazonoyl halides, Triethylamine | Ethanol, reflux, 3h | Thiazole derivative | researchgate.net |

Naphthalene (B1677914) diimides (NDIs) are a class of electron-deficient aromatic compounds widely used in materials science. researchgate.netresearchgate.net Their properties can be tuned by introducing substituents at the imide nitrogen positions or directly onto the naphthalene core. thieme-connect.de The reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines in a high-boiling solvent like DMF is the standard method for synthesizing N,N'-disubstituted NDIs. researchgate.net

A notable derivative has been synthesized that incorporates a naphthalene hydrazide moiety directly into the NDI structure. rsc.org This donor-acceptor-donor (D-A-D) type molecule features a π-electron deficient NDI core (the acceptor) functionalized at the imide positions with naphthalene hydrazide units (the donors). rsc.org The synthesis of such a compound involves creating the NDI core and then attaching the hydrazine-containing side chains. These complex structures are of interest for their self-assembly properties and their potential use in developing chemical sensors, for instance, for the fluorescent "turn-on" detection of hydrazine. rsc.org

Schiff Base Formation and Hydrazone Chemistry

The reaction of hydrazines with carbonyl compounds is a fundamental transformation that yields hydrazones, a specific class of Schiff bases (C=N). nih.gov This reaction is characterized by the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. researchgate.net

This compound and its derivatives readily undergo condensation with a wide range of aldehydes and ketones to form stable hydrazones. researchgate.netuchile.cl For example, 2-(naphthalen-1-yl)acetohydrazide reacts with substituted benzaldehydes, typically in a refluxing alcoholic solvent with an acid catalyst, to produce a series of N'-(substituted-benzylidene)-2-(naphthalen-1-yl)acetohydrazides. nih.gov These hydrazone products possess a characteristic azomethine (–N=CH–) group and are often crystalline solids. nih.govnih.gov The reaction is versatile and allows for the introduction of a wide variety of substituents from the carbonyl component, enabling the tuning of the final molecule's properties. nih.gov These hydrazone derivatives themselves can be valuable intermediates for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles or thiazolidinones. researchgate.net

| Hydrazine Derivative | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Naphthalen-1-yl)acetohydrazide | Substituted Benzaldehyde | Ethanol, reflux, acid catalyst | N'-(Substituted-benzylidene)-2-(naphthalen-1-yl)acetohydrazide | nih.gov |

| Acetohydrazide | Naphthalene-1-carbaldehyde | Methanol | (Z)-N'-(naphthalen-1-ylmethylene)acetohydrazide | biomedpharmajournal.org |

| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione derived acetohydrazide | Various aromatic and heterocyclic aldehydes | Ethanol, reflux | Target hydrazones | nih.gov |

Subsequent Reactivity of Hydrazone Linkages

Hydrazones derived from this compound serve as versatile intermediates in organic synthesis, undergoing a variety of transformations that allow for the construction of more complex molecular architectures. The reactivity of the C=N double bond in these hydrazones, as well as the adjacent N-N bond, is central to their synthetic utility.

One of the most significant reactions of hydrazones is their role as precursors in reduction and cycloaddition reactions. For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, which converts aldehydes and ketones to the corresponding alkanes under basic conditions. libretexts.org In this reaction, the hydrazone formed from a carbonyl compound and a hydrazine derivative is treated with a strong base at high temperatures, leading to the formation of an alkane and the evolution of nitrogen gas. libretexts.org

Hydrazones are also susceptible to hydrolysis, which cleaves the C=N bond and regenerates the parent carbonyl compound and the hydrazine. wikipedia.org This reaction is typically acid-catalyzed and can be a limitation if the hydrazone linkage is desired in the final product. However, it can also be used strategically as a protecting group for carbonyl functionalities.

Furthermore, the hydrazone linkage can participate in various cyclization reactions. For example, hydrazones can be converted to azines when reacted with a second equivalent of a carbonyl compound. wikipedia.org They are also crucial reactants in the synthesis of nitrogen-containing heterocycles such as pyrazoles. The reaction of a hydrazone with a suitable three-carbon component can lead to the formation of a pyrazole ring, a common scaffold in medicinal chemistry.

Functional Group Interconversions

The functional groups within this compound and its derivatives can be chemically altered through various interconversion reactions, allowing for the synthesis of a diverse range of compounds.

Oxidation and Reduction Transformations of the Hydrazine Moiety

The hydrazine moiety is redox-active and can undergo both oxidation and reduction.

Oxidation: The oxidation of hydrazine derivatives can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of azo compounds (R-N=N-R'). More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of nitrogen gas. For instance, the air oxidation of hydrazine has been studied on various catalytic surfaces, with dinitrogen being the primary nitrogen-containing product. nih.gov In the context of this compound, oxidation could potentially lead to the formation of a diazene (B1210634) intermediate, which could then undergo further reactions or decompose.

Reduction: The hydrazine group itself is a reducing agent. organicchemistrydata.org However, the N-N single bond in the hydrazine moiety can be cleaved under certain reductive conditions, a process known as hydrogenolysis. This reaction typically requires a catalyst, such as Raney nickel or palladium on carbon, and a source of hydrogen. The reductive cleavage of the N-N bond in this compound would yield naphthalen-1-ylmethanamine and ammonia. This transformation provides a synthetic route to primary amines from hydrazine derivatives.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Reactions: The hydrazine group in this compound is nucleophilic due to the lone pairs of electrons on the nitrogen atoms. It can readily react with various electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form hydrazides. It can also participate in nucleophilic substitution reactions with alkyl halides to yield more substituted hydrazine derivatives. The reaction of hydrazine with 2,4-dinitrobenzene derivatives has been shown to proceed via nucleophilic substitution. ccsenet.org

Electrophilic Substitution Reactions: The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in such reactions. libretexts.orgyoutube.com Substitution typically occurs preferentially at the C1 (alpha) position because the carbocation intermediate formed is more stabilized by resonance. libretexts.orgyoutube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield primarily the 1-substituted naphthalene derivatives. For example, the reaction with bromine in carbon tetrachloride would likely yield the corresponding bromo-substituted this compound. youtube.com

Reactions with Isothiocyanates for Thiosemicarbazide Formation

This compound can react with isothiocyanates (R-N=C=S) to form the corresponding thiosemicarbazide derivatives. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbon atom of the isothiocyanate. researchgate.net The resulting thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as thiazolidinones and thiadiazines. researchgate.netresearchgate.net

The general reaction is as follows:

Naphthalen-1-ylmethyl-NH-NH₂ + R-N=C=S → Naphthalen-1-ylmethyl-NH-NH-C(=S)-NH-R

This reaction is often carried out in a suitable solvent like ethanol. The specific thiosemicarbazide product can be varied by using different isothiocyanates. These reactions are foundational for creating libraries of compounds for biological screening, as thiosemicarbazide derivatives are known to exhibit a wide range of biological activities. researchgate.net For instance, the reaction of hydrazine derivatives with benzoyl isothiocyanate has been shown to produce triazolinethiones or open-chain benzoyl thiosemicarbazones depending on the substrate. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving Naphthalen 1 Ylmethyl Hydrazine and Its Derivatives

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the stepwise molecular transformations and identifying transient intermediates are at the heart of mechanistic elucidation for reactions involving naphthalen-1-ylmethyl-hydrazine.

Cyclization reactions are a cornerstone of the synthetic utility of this compound and its derivatives, leading to a diverse array of heterocyclic compounds. The mechanism often depends on the nature of the reaction partner.

One significant pathway involves the reaction with cyclic anhydrides. For instance, anhydrides derived from naphthalene (B1677914), such as 1-phenylnaphthalene-2,3-dicarboxylic anhydride (B1165640), react with arylhydrazines to yield N-arylamino-imides. libretexts.org The generally accepted mechanism for this type of reaction begins with a nucleophilic attack of the primary amine of the hydrazine (B178648) onto one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This is followed by a proton transfer and subsequent ring-opening of the anhydride to form a carboxylic acid-amide intermediate. The final step is an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carboxylic acid, which, after dehydration, results in the formation of the cyclic imide ring.

Another important class of cyclization involves the reaction of hydrazines with dicarbonyl compounds or their equivalents. Biphenyl-2,2'-dicarbaldehyde, when treated with an equimolar amount of phenylhydrazine (B124118), does not simply form the monohydrazone. Instead, the initial monophenylhydrazone undergoes a spontaneous intramolecular cyclization to yield trans-9,10-dihydro-10-phenylazophenanthren-9-ol. rsc.org This indicates a rapid subsequent reaction where the remaining aldehyde group is attacked by a nucleophilic center within the newly formed hydrazone moiety.

The formation of five-membered rings, such as pyrazolidines, has also been studied. The cyclization of β-alkynyl hydrazines, for example, can be catalyzed to produce dehydro-azaproline derivatives, demonstrating a pathway where the hydrazine nitrogen adds across an unactivated alkyne. nih.govnih.gov

A novel synthetic strategy involves the traceless exchange of a hydrazine group for halogens, enabling the synthesis of N=N containing compounds like azobenzenes and benzo[c]cinnolines from iodonium (B1229267) or bromonium salts. nih.gov Although not specifically detailing this compound, the mechanism is broadly applicable to hydrazine derivatives. The proposed reaction pathway, investigated through techniques like Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS), involves several key steps mediated by phthalic anhydride and a copper catalyst. nih.gov

The proposed mechanistic sequence is as follows:

Diacylation: Hydrazine hydrate (B1144303) reacts with phthalic anhydride to form a diacylhydrazine intermediate. This step activates the hydrazine.

N,N'-Diarylation: The activated diacylhydrazine undergoes a copper-catalyzed N,N'-diarylation with the iodonium salt. This step is crucial for forming the two new nitrogen-carbon bonds.

Deacylation/Oxidation: The final phase involves the removal of the phthaloyl protecting groups (deacylation) and subsequent oxidation to form the stable N=N double bond of the final product. nih.gov

The use of TD ESI-MS has been instrumental in providing evidence for this pathway by detecting key intermediates and tracking their formation and consumption over the course of the reaction. nih.gov

Table 1: Proposed Intermediates in Hydrazine-Halogen Exchange This table outlines the key proposed intermediates and their roles in the traceless hydrazine-halogen exchange strategy.

| Intermediate Type | General Structure/Description | Role in Mechanism |

|---|---|---|

| Diacylhydrazine | A hydrazine molecule where both nitrogen atoms are acylated, e.g., by phthalic anhydride. | Activated form of hydrazine, prepared for C-N bond formation. |

| N,N'-Diaryl-diacylhydrazine | The diacylhydrazine after reaction with an arylating agent (e.g., iodonium salt). | Key intermediate where the two aryl groups are linked via the N-N bond. |

| Diazene (B1210634) Precursor | The species formed after removal of the acyl groups. | Undergoes final oxidation to the stable azo compound. |

Data sourced from Organic Letters, 2023, 25, 2415-2419. nih.gov

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. While specific data for this compound is not widely published, analyses of related hydrazine systems offer significant insight.

Computational studies using Density Functional Theory (DFT) are frequently employed to investigate the thermodynamics of hydrazine derivatives. For a series of oxygen-rich hydrazine derivatives, calculations at the B3PW91/6-311++G(3df,3pd) level have been used to determine properties like bond dissociation enthalpies and thermodynamic parameters (enthalpy, entropy). nih.gov Such studies help predict the feasibility of reactions and the stability of the molecules involved.

Kinetic analyses often focus on determining reaction rate constants. For the atmospheric degradation of hydrazine by hydroxyl radicals, theoretical investigations have been conducted using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. nih.gov These studies revealed that the H-abstraction mechanism is the dominant pathway. The calculated rate constant for this pathway at 298.15 K was found to be 7.31 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which aligns well with experimental values. nih.gov

In synthetic applications, kinetic resolution can be a powerful tool. During the cyclization of β-alkynyl hydrazines, the use of chiral ammonium (B1175870) phase transfer catalysts can lead to a kinetic resolution, where one enantiomer of the starting material reacts faster than the other. nih.govnih.gov This allows for the production of non-racemic products, with the reaction proceeding rapidly to approximately 50% conversion to achieve high enantioselectivity in both the product and the remaining starting material. nih.gov

Table 2: Illustrative Thermodynamic Data for Hydrazine This table presents standard thermodynamic values for the parent compound, hydrazine, providing a baseline for understanding the energetic properties of its derivatives. All values are for the gas phase at 298.15 K unless otherwise noted.

| Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | 95.4 ± 0.8 | kJ/mol |

| Standard Molar Entropy (S°gas, 1 bar) | 241.69 ± 0.42 | J/mol·K |

| Enthalpy of Vaporization (ΔvapH) | 44.5 | kJ/mol |

| Triple Point Temperature (Ttriple) | 274.69 | K |

Data sourced from the NIST Chemistry WebBook. nist.gov

Role of Catalysis in Mechanistic Pathways

Catalysis is pivotal in many reactions involving this compound and its analogs, offering pathways with lower activation energies, enhanced selectivity, and milder reaction conditions.

Transition metals, particularly copper and palladium, are effective catalysts for reactions involving hydrazines.

Copper Catalysis: Copper salts have been shown to mediate the cyclization of hydrazines with enediynones to produce pyrazolo[1,5-a]pyridines in good yields. nih.gov Copper also plays a crucial role in the hydrazine-halogen exchange strategy, where it is believed to facilitate the key N,N'-diarylation step. nih.gov

Palladium Catalysis: Palladium complexes are widely used for C-N bond formation. While not specific to this compound, palladium-catalyzed cyclizations of optically active allenylic hydrazines have been reported to form pyrazolidine (B1218672) rings.

These metal-catalyzed processes typically involve oxidative addition, migratory insertion, and reductive elimination steps, with the hydrazine derivative acting as a key nucleophile or coupling partner.

In recent years, organocatalysis and metal-free methods have emerged as powerful alternatives, avoiding the cost and potential toxicity of transition metals.

Ammonium and Phosphonium Catalysis: The cyclization of β-alkynyl hydrazines can be catalyzed by non-metal cations. nih.govnih.gov Catalysts like tetra-n-butylammonium fluoride (B91410) (TBAF) have been shown to effectively mediate the formation of dehydro-azaproline derivatives from these substrates. The mechanism involves the activation of the substrate by the catalyst, facilitating the intramolecular nucleophilic attack of the hydrazine nitrogen onto the alkyne. nih.gov

Thiourea (B124793) Catalysis: Chiral thiourea derivatives have been employed as organocatalysts in asymmetric cyclization-rearrangement cascade reactions to construct complex γ-lactams with high stereoselectivity. rsc.org The thiourea catalyst typically activates the electrophile through hydrogen bonding, orienting the substrates for a stereocontrolled reaction.

Metal-Free Anhydride Reactions: The reaction between hydrazines and cyclic anhydrides to form cyclic hydrazides or N-amino-imides is often performed without any catalyst. libretexts.org In these cases, the reaction proceeds via a nucleophilic acyl substitution mechanism, where the inherent reactivity of the anhydride is sufficient to drive the reaction forward, often promoted simply by thermal conditions. libretexts.orgyoutube.com This represents a classic, metal-free approach to heterocycle synthesis.

Table 3: Catalytic Systems for Reactions Involving Hydrazine Derivatives This table summarizes various catalytic approaches used in transformations of hydrazine derivatives, highlighting the diversity of available methods.

| Catalyst Type | Example Catalyst | Reaction Type | Product Class |

|---|---|---|---|

| Metal Catalyst | Copper Chloride (CuCl) | Cyclization with enediynones | Pyrazolo[1,5-a]pyridines |

| Metal Catalyst | Copper(I/II) salts | Hydrazine-Halogen Exchange | Azobenzenes |

| Organocatalyst | Tetra-n-butylammonium Fluoride (TBAF) | Cyclization of β-alkynyl hydrazines | Dehydro-azaprolines |

| Organocatalyst | Chiral Thiourea | Michael/Ring-Reorganization | γ-Lactams |

| Metal-Free | None (Thermal) | Reaction with cyclic anhydrides | N-Amino-imides |

Data sourced from multiple references. libretexts.orgnih.govnih.govnih.govrsc.org

Computational Support for Proposed Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its analogs. These theoretical investigations provide atom-level insights into reaction pathways, transition state geometries, and energy profiles, offering crucial support for experimentally observed outcomes. By modeling reactions in silico, researchers can evaluate the feasibility of various proposed mechanisms, identify key intermediates, and predict the energetic barriers associated with different reaction steps.

Methodologies such as the B3LYP hybrid functional, often combined with basis sets like 6-31G(d,p) or the more extensive 6-311++G(3df,2p), are frequently employed to achieve a balance between computational cost and accuracy for medium-sized organic molecules like hydrazine derivatives. imist.manih.gov These calculations are used to optimize the geometries of reactants, products, and transition states, and to compute thermodynamic properties like Gibbs free energies, which are fundamental to determining reaction spontaneity and identifying the most probable pathway. imist.manih.gov

A pertinent example of this approach is the DFT investigation into the reaction between 2-naphthol (B1666908) and N-methyl-N-phenyl-hydrazine, a system structurally related to naphthalen-ylmethyl-hydrazine derivatives. nih.gov In this study, computational methods were used to evaluate four distinct potential reaction pathways. nih.gov The primary goal was to understand why the reaction selectively yields 1-amino-2-naphthol. nih.gov The four proposed mechanisms included two different amination pathways and two rearrangement processes. nih.gov

Table 1: Comparative Gibbs Free Energies for Proposed Reaction Pathways of 2-Naphthol with N-Methyl-N-phenyl-hydrazine

This table illustrates the relative energetic favorability of different reaction mechanisms as determined by DFT calculations. A lower relative Gibbs free energy indicates a more probable pathway.

| Proposed Pathway | Description | Relative Gibbs Free Energy (ΔGrel) | Computational Outcome |

|---|---|---|---|

| Pathway 1 | α-Amination (Attack at C1) | 0 kcal/mol (Reference) | Most Favorable Pathway |

| Pathway 2 | β-Amination (Attack at C3) | +6 to +20 kcal/mol | Less Favorable |

| Pathway 3 | α-Rearrangement | +6 to +20 kcal/mol | Less Favorable |

| Pathway 4 | β-Rearrangement | +6 to +20 kcal/mol | Less Favorable |

Table 2: Calculated Activation Energies for Elementary Steps in Hydrazine Derivative Reactions

This table provides examples of activation energies calculated for specific reaction steps involving hydrazine derivatives, demonstrating how computational chemistry quantifies the energetic hurdles of a mechanism.

| Reaction Step | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| H-abstraction from -NH- | Monomethylhydrazine (MMH) + Ozone | MP2/6-311G(d) | 8.2 | nih.gov |

| Intermolecular H-transfer | Acetaldehyde + UDMH | MP2/6-311G(d) | 8.1 | nih.gov |

| Unnamed Barrierless Process | Not Specified | MP2/6-311G(d) | 1.7 | nih.gov |

Furthermore, computational models can predict the formation of reactive intermediates, such as hydrazine radicals, which can be crucial for understanding potential side reactions or degradation pathways. Theoretical kinetics based on transition state theory can also be applied to study the decomposition of hydrazine and the formation of larger complexes, providing pressure-dependent rate coefficients that are difficult to measure experimentally. mit.edu These computational approaches provide a detailed, dynamic picture of the chemical processes, supporting and guiding experimental investigations into the reactivity of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of Naphthalen-1-ylmethyl-hydrazine. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals, confirming the compound's identity and constitution.

One-Dimensional (¹H, ¹³C) NMR for Atom Connectivity and Environment

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) bridge, and the hydrazine (B178648) (-NH-NH₂) protons. The seven aromatic protons typically appear in the downfield region of δ 7.0–8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the naphthalene ring. The methylene protons, being adjacent to the aromatic system and the hydrazine group, would likely resonate as a singlet or a multiplet in the range of δ 4.0–5.0 ppm. The protons of the hydrazine group are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes ten signals for the naphthalene ring carbons and one for the methylene carbon. The aromatic carbons typically resonate in the δ 120–140 ppm region. The chemical shift of the methylene carbon would be influenced by the adjacent naphthalene ring and the nitrogen atom of the hydrazine group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 120 - 140 |

| -CH₂- | 4.0 - 5.0 | -CH₂- | 45 - 55 |

| -NH-NH₂ | Variable (Broad) |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Complex Structure Assignments

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, COSY would be instrumental in assigning the signals of the coupled protons within the naphthalene ring system, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as the methylene group and the CH groups of the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is particularly powerful for identifying the connectivity between different structural fragments. For instance, it can show correlations from the methylene protons to the carbons of the naphthalene ring, confirming the attachment of the methyl-hydrazine moiety to the C1 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Identification of Key Functional Groups and Bond Stretches

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key expected vibrations include:

N-H Stretching: The hydrazine moiety will exhibit N-H stretching vibrations, typically appearing as one or more bands in the region of 3200–3400 cm⁻¹. The presence of both primary (-NH₂) and secondary (-NH-) amines can lead to multiple peaks.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3058.0 cm⁻¹ and 3067.7 cm⁻¹ for naphthalene). copernicus.org Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring typically occur in the 1450–1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the N-H bonds are expected in the 1550–1650 cm⁻¹ range.

C-H Out-of-Plane Bending: The characteristic out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region (600–900 cm⁻¹), which are indicative of the substitution pattern on the naphthalene ring. For instance, a notable band for naphthalene is observed around 782.3 cm⁻¹. copernicus.org

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The N-N stretching mode in hydrazine derivatives, which can be weak in the IR, may show a more intense signal in the Raman spectrum, typically in the 1000-1150 cm⁻¹ range. researchgate.net The symmetric vibrations of the naphthalene ring are also often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |

| Hydrazine (-NH-NH₂) | N-H Stretch | 3200 - 3400 |

| Hydrazine (-NH-NH₂) | N-H Bend | 1550 - 1650 |

| Naphthalene | Aromatic C-H Stretch | > 3000 |

| Methylene (-CH₂-) | Aliphatic C-H Stretch | < 3000 |

| Naphthalene | C=C Stretch | 1450 - 1600 |

| Naphthalene | C-H Out-of-Plane Bend | 600 - 900 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₂N₂), the exact mass is 172.100048391. lookchem.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would typically detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the theoretical value (173.1073) to confirm the elemental composition with high confidence. This precise mass measurement is a definitive piece of evidence for the identity of the synthesized compound.

LC-MS for Purity and Molecular Ion Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, providing simultaneous separation and identification. The technique is highly effective for verifying the molecular weight via molecular ion detection and assessing the purity of a sample.

In a typical application, the compound is first separated from impurities on an HPLC column, often a reversed-phase column, leveraging the nonpolar character of the naphthalene group. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules, as it is a soft technique that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₂N₂), with a molecular weight of 172.23 g/mol , the expected molecular ion peak would appear at an m/z of approximately 173.1. lookchem.com

For quantitative analysis, particularly at trace levels in complex matrices like biological fluids, derivatization may be employed prior to LC-MS analysis to enhance chromatographic retention and detection sensitivity. nih.gov For instance, a method developed for hydrazine quantification in urine utilizes isotope dilution and derivatization followed by HPLC-MS/MS, achieving a linear response over a wide concentration range with high accuracy and precision. nih.gov While developed for the parent compound, this principle is directly applicable. Suppliers of this compound often provide LC-MS data to certify the purity and identity of their product. bldpharm.comchemsrc.com

Table 1: Example LC-MS/MS Method Parameters for Hydrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC-MS/MS with isotope dilution | nih.gov |

| Derivatization Agent | p-Anisaldehyde (for hydrazine) | nih.gov |

| Linear Range | 0.0493 to 12.3 ng/mL | nih.gov |

| Accuracy (% RE) | ≤ 14% | nih.gov |

| Precision (% RSD) | ≤ 15% | nih.gov |

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) for Mechanistic Tracking

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) is a powerful technique for studying reaction kinetics and mechanisms in real-time. It involves continuously introducing a reacting solution into the ESI source of a mass spectrometer and monitoring the ion intensities of reactants, intermediates, and products as a function of time. This provides direct insight into the reaction pathway.

While specific TD ESI-MS studies on this compound are not prevalent in the literature, the principles of using mass spectrometry for mechanistic tracking are well-established for hydrazines. For example, the gas-phase reaction of various hydrazines with ozone has been studied by monitoring reactant consumption and product formation using GC-MS, allowing for the proposal of detailed reaction mechanisms. researchgate.net Similarly, mechanistic pathways for reactions involving hydrazine hydrate (B1144303) have been proposed based on the identification of key intermediates. nih.gov TD ESI-MS would offer a solution-phase, real-time advantage over these methods, potentially allowing for the capture of transient or unstable intermediates in reactions involving this compound, such as in condensation reactions or oxidation processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of conjugated systems like this compound. The naphthalene core is the primary chromophore, exhibiting characteristic absorption bands that are sensitive to substitution.

The UV spectrum of naphthalene is defined by two main electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition is a low-intensity, long-wavelength band with vibrational fine structure, while the ¹Lₐ transition appears at a shorter wavelength with much higher intensity. researchgate.net The transition dipole moment of the ¹Lₐ state is polarized along the short axis of the molecule, whereas the ¹Lₑ transition is polarized along the long axis. researchgate.net

The attachment of the -CH₂NHNH₂ group to the 1-position of the naphthalene ring acts as an auxochrome. This substituent is expected to cause a bathochromic (red) shift and a hyperchromic (intensity increase) effect on the absorption bands due to the extension of the conjugated system and electronic interactions between the lone pair electrons on the nitrogen atoms and the aromatic π-system. The exact positions and intensities of the absorption maxima for this compound would provide information about the degree of conjugation and the electronic environment of the molecule. For comparison, the parent naphthalene spectrum and data for a methylated analogue are well-documented. researchgate.netnist.gov

Table 2: Key Electronic Transitions for Naphthalene

| Transition | Wavelength Region (in n-hexane) | Characteristics | Reference |

|---|---|---|---|

| S₀ → S₁ (¹Lₑ) | Origin at ~322 nm (31,095 cm⁻¹) | Lower intensity, vibrationally resolved | researchgate.net |

| S₀ → S₂ (¹Lₐ) | Starts around ~301 nm (33,200 cm⁻¹) | Higher intensity, broad band | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, an XRD analysis would reveal bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazine group.

While the crystal structure for this compound itself is not publicly available, the structures of closely related derivatives have been extensively studied, providing excellent insight into the expected structural features. For example, the crystal structure of 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol, which contains a similar core structure, has been fully resolved. researchgate.net This analysis confirms the molecular connectivity and reveals details about the planarity of the naphthalene systems and the geometry of the hydrazine linkage. researchgate.net Such studies typically use refinement software like SHELXL to solve the structure. researchgate.net

Table 3: Example Crystal Data for a Naphthalene-Hydrazine Derivative (Data for 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₆N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 8.5680 (7) | researchgate.net |

| b (Å) | 6.1020 (5) | researchgate.net |

| c (Å) | 15.9870 (6) | researchgate.net |

| **β (°) ** | 91.191 (5) | researchgate.net |

| **Volume (ų) ** | 835.65 (10) | researchgate.net |

| Z (molecules/cell) | 2 | researchgate.net |

Chromatographic Methods for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purification of this compound. Given the molecule's structure, which includes a large, nonpolar naphthalene moiety and a polar hydrazine group, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov The strong retention of the naphthalene ring on the C18 column allows for excellent separation from more polar impurities. Detection can be accomplished using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as naphthalene and its derivatives are often fluorescent. nih.govresearchgate.net While the parent hydrazine is too polar for good retention on reversed-phase columns, requiring specialized mixed-mode or ion-exchange columns, the hydrophobicity of the naphthylmethyl group makes this compound well-suited for standard reversed-phase methods. nih.govhelixchrom.com

Table 4: Example HPLC Conditions for Naphthalene Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase Synergi Hydro-RP, 4 µm, 150x4.6 mm | nih.gov |

| Mobile Phase | 50% (v/v) aqueous acetonitrile | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detector | Fluorescence | nih.gov |

| Detection Limit | 0.127 µg/kg (for Naphthalene) | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound presents challenges. The high polarity and hydrogen-bonding capability of the hydrazine group can lead to poor peak shape and adsorption on the column. researchgate.net Furthermore, hydrazines can be thermally labile. Consequently, direct GC analysis is often difficult, and derivatization is frequently employed to improve volatility and thermal stability. researchgate.netdatapdf.com Common derivatization strategies include acetylation or silylation, which cap the reactive N-H protons. uzh.chnih.gov

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., ZB-5ms). uzh.ch For detection, a mass spectrometer (MS) is the most powerful and universal detector, providing both quantitative data and structural confirmation. nih.govmdpi.com Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used. An NPD is highly selective for nitrogen-containing compounds, offering excellent sensitivity for molecules like hydrazines while minimizing interference from co-eluting, non-nitrogenous compounds. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

There is no published research utilizing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of Naphthalen-1-ylmethyl-hydrazine. DFT is a powerful computational method widely used to predict molecular geometries, bond lengths, bond angles, and electronic properties with high accuracy. A typical study would involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. However, such data is not available for this specific compound.

A conformational analysis of this compound using ab initio or semi-empirical methods has not been reported in the scientific literature. These methods are crucial for understanding the spatial arrangement of atoms in a molecule and identifying its stable conformers. Ab initio methods, while computationally intensive, provide highly accurate results, whereas semi-empirical methods offer a faster, albeit less precise, alternative. Without such studies, the conformational preferences and energy barriers to rotation within the molecule remain unknown.

Analysis of Electronic Properties and Reactivity Descriptors

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound are not available. FMO analysis is fundamental to understanding a molecule's chemical reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

No studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is critical for predicting how the molecule will interact with other chemical species.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in interpreting experimental spectra and can predict spectroscopic properties with a high degree of accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a standard procedure for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.maresearchgate.netgaussian.com This method, often employed in conjunction with Density Functional Theory (DFT), can accurately predict both ¹H and ¹³C NMR chemical shifts. imist.ma

For this compound, the process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). imist.ma Following optimization, the GIAO method is applied to the stable conformation to compute the isotropic magnetic shielding constants (σ) for each nucleus. The theoretical chemical shifts (δ) are then determined by referencing these shielding constants to the value calculated for a standard, such as Tetramethylsilane (TMS), using the same level of theory. imist.ma

A comparison between the theoretically calculated and experimentally measured chemical shifts serves as a powerful validation of the proposed molecular structure. Discrepancies between the two can indicate the presence of specific molecular interactions, conformational dynamics, or solvent effects not accounted for in the gas-phase theoretical model.

Below is a hypothetical data table illustrating the kind of results obtained from a GIAO calculation for this compound, compared with potential experimental values.

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound This table presents illustrative data.

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 | - | - | 133.8 | 134.1 |

| C2 | 7.51 | 7.48 | 125.9 | 126.2 |

| C3 | 7.58 | 7.55 | 126.5 | 126.8 |

| C4 | 7.90 | 7.87 | 128.9 | 129.2 |

| C4a | - | - | 131.5 | 131.8 |

| C5 | 8.05 | 8.02 | 126.8 | 127.1 |

| C6 | 7.62 | 7.59 | 125.7 | 126.0 |

| C7 | 7.49 | 7.46 | 123.5 | 123.8 |

| C8 | 7.88 | 7.85 | 126.2 | 126.5 |

| C8a | - | - | 130.2 | 130.5 |

| CH₂ | 4.15 | 4.12 | 55.4 | 55.7 |

| NH | 3.80 | 3.77 | - | - |

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations are crucial for the assignment of experimental spectral bands to specific molecular motions or electronic transitions.

Vibrational Spectra: Theoretical vibrational frequencies are typically calculated using DFT methods (e.g., B3LYP with a 6-31G** basis set) on the optimized molecular geometry. researchgate.netresearchgate.net The calculation provides a set of harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific vibrational modes, such as N-H stretching, C-H stretching, or naphthalene (B1677914) ring deformations. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents illustrative data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental IR Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3350 | Medium |

| N-H stretch (symmetric) | 3280 | Medium |

| Aromatic C-H stretch | 3060-3010 | Weak-Medium |

| CH₂ stretch (asymmetric) | 2955 | Medium |

| CH₂ stretch (symmetric) | 2870 | Medium |

| C=C stretch (naphthalene) | 1620-1500 | Strong |

| N-H bend | 1590 | Medium |

| CH₂ bend (scissoring) | 1465 | Medium |

| C-N stretch | 1150 | Medium |

| N-N stretch | 1090 | Weak |

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov For a molecule like this compound, the spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. researchgate.net The calculated spectrum can be compared with experimental data, often measured in a solvent like ethanol (B145695) or cyclohexane, to confirm the electronic structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Potential Energy Surface (PES) Analysis

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netnih.gov Using a force field (like CHARMM or ReaxFF), MD simulations model the movements of atoms and can reveal information about conformational flexibility, solvent interactions, and the stability of different molecular arrangements. researchgate.net For this compound, MD simulations could be used to study the rotation around the C-C and C-N single bonds, and the dynamics of the hydrazine (B178648) group.

A Potential Energy Surface (PES) analysis complements MD simulations by systematically exploring the energy of the molecule as a function of specific geometric parameters, such as bond rotation angles (dihedral angles). researchgate.net By scanning the PES for the rotation around the bond connecting the methylene (B1212753) group to the naphthalene ring, for instance, one can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net This provides a detailed understanding of the molecule's conformational preferences and the energy required for conformational changes.

Non-Linear Optical (NLO) Properties from Theoretical Models

Theoretical models are essential for predicting the Non-Linear Optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key parameters determining a molecule's NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, often at the DFT level, by applying an external electric field and calculating the energy response.

For this compound, the presence of the electron-rich naphthalene system (a π-donor) and the hydrazine group (which can act as a donor) suggests the potential for NLO activity. The computational approach would involve optimizing the geometry and then calculating the static dipole moment (μ), polarizability, and hyperpolarizabilities. The magnitude of the first hyperpolarizability (β₀) is a critical indicator of second-order NLO activity.

Table 3: Illustrative Calculated NLO Properties for this compound This table presents illustrative data.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |

These theoretical predictions can guide the synthesis of new derivatives with enhanced NLO properties by suggesting chemical modifications that would increase the molecular polarization and hyperpolarizability.

Advanced Applications in Organic Synthesis and Functional Materials Chemical Principles and Design

Reagent in Specialized Organic Transformations

The utility of Naphthalen-1-ylmethyl-hydrazine as a reagent is primarily derived from the nucleophilic nature of the hydrazine (B178648) moiety. This functional group readily participates in reactions that form the basis of various specialized organic transformations.

Derivatization for Analytical Detection of Carbonyls

Hydrazine and its derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones). This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, to form a stable hydrazone. The incorporation of the bulky and chromophoric naphthalen-1-ylmethyl group into the hydrazine structure enhances the analytical utility of this classic reaction.

The primary principle behind this application is to tag otherwise difficult-to-detect carbonyl compounds with a molecular group that possesses a strong ultraviolet (UV) or fluorescence signal. The naphthalene (B1677914) moiety is an excellent chromophore and fluorophore, making the resulting hydrazone derivatives easily detectable and quantifiable using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS). nih.govresearchgate.net

While direct studies on this compound for this specific purpose are not extensively documented in the available research, the principle is demonstrated by closely related reagents. For instance, 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), which also contains a naphthyl group, has been successfully used to derivatize carbonyl-containing glucocorticoids. shu.ac.uknih.gov This process, termed "reactive matrix" derivatization, significantly improves ionization efficiency and detection limits in MALDI Mass Spectrometry Imaging (MALDI-MSI). shu.ac.uknih.gov The reaction improves the detection limit of the protonated hydrazone derivative of fluticasone (B1203827) propionate (B1217596) to 50 ng/μL after a 48-hour reaction time. nih.gov

Table 1: Hydrazine-Based Reagents for Carbonyl Derivatization

| Reagent Name | Abbreviation | Key Feature | Application |

| 2,4-Dinitrophenylhydrazine | DNPH | Forms colored dinitrophenylhydrazones. | Widely used for qualitative and quantitative analysis of carbonyls. nih.gov |

| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine | DMNTH | Naphthyl group provides a strong signal for mass spectrometry. | On-tissue derivatization for MALDI-MSI of glucocorticoids. shu.ac.uknih.gov |

Molecular Scaffold for Heterocyclic and Macrocyclic Synthesis

The bifunctional nature of this compound, possessing both a reactive hydrazine group and a large aromatic surface, makes it an ideal molecular scaffold. It serves as a foundational building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles. nih.gov

The hydrazine unit can react with various polyfunctional compounds to form stable heterocyclic rings. For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for synthesizing pyrazoles. Research has demonstrated that hydrazine hydrate (B1144303) can react with naphthalene-containing precursors, such as 1-acetylnaphthalene or derivatives of 3-formylchromone, to yield naphthyl-substituted pyrazolines and pyrazoles. nih.gov In one pathway, the reaction of a formylchromone (B10848765) with hydrazine hydrate proceeds through an unexpected tandem reaction to produce a novel chromenopyrazole, which can be further functionalized. nih.gov

These naphthalene-heterocycle hybrids are of significant interest in medicinal chemistry, as the combination of the naphthalene scaffold with various heterocyclic rings can lead to compounds with potent biological activities. nih.govrsc.org

While its application as a scaffold for heterocyclic synthesis is well-supported by analogy and related reactions, its specific use in the directed synthesis of macrocycles is not prominently featured in available research. The principles of macrocyclization would involve reacting this compound with a long-chain molecule containing electrophilic sites at both ends, though specific examples are scarce.

Design of Chemical Sensors and Probes

The design of chemical sensors and probes often relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. The naphthalene moiety is an excellent fluorophore, making its derivatives prime candidates for the development of fluorescent probes.

While extensive research details the use of naphthalene-based compounds for the detection of hydrazine, researchgate.netnih.govnih.govnih.gov literature specifically describing the use of this compound as a probe for other analytes is limited. However, the chemical principles can be illustrated through related naphthalene-containing sensor molecules.

Mechanisms of Anion (e.g., Fluoride) Recognition

The specific use of this compound as a sensor for fluoride (B91410) ions is not described in the reviewed literature. Generally, anion recognition by synthetic receptors involves mechanisms such as hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions. A sensor for fluoride would typically require an acidic N-H proton or a Lewis acidic center (like a borane) that can strongly interact with the highly electronegative and basic fluoride ion, leading to a change in the molecule's electronic properties and thus its fluorescence.

Metal Ion Sensing and Coordination-Based Detection

The hydrazine moiety and the nitrogen atoms within a heterocyclic system derived from it can act as coordination sites for metal ions. While there are no specific studies detailing this compound as a metal ion sensor, related naphthalene-based Schiff base ligands demonstrate this principle effectively. For instance, a sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 2-(aminomethyl)pyridine creates an NNO donor environment that can selectively bind to metal ions like Fe²⁺, Fe³⁺, and Cu²⁺. pdeaamcollege.edu.in This binding alters the electronic structure of the molecule, resulting in a distinct color change, allowing for visual detection. pdeaamcollege.edu.in The coordination of the metal ion to the ligand is the key mechanism for the sensing response.

Table 2: Example of a Naphthalene-Based Metal Ion Sensor

| Sensor Name | Structure Type | Target Analytes | Detection Method |

| 2-(1-(pyridin-2-ylmethylimino)ethyl)naphthalen-1-ol (PMNOL) | Schiff Base Ligand | Fe²⁺, Fe³⁺, Cu²⁺ | Colorimetric (Visual) Change |

Development of Advanced Materials

The quest for novel materials with enhanced performance characteristics has led researchers to explore the potential of this compound and its derivatives. The inherent properties of the naphthalene core, such as its planarity and electron-rich nature, combined with the versatile reactivity of the hydrazine group, make it a valuable precursor for a range of advanced materials.

Organic Electronics and Photovoltaic Materials

While direct applications of this compound in organic electronics and photovoltaics are not extensively documented in current literature, the broader class of naphthalene-based materials has demonstrated significant promise in this field. For instance, derivatives such as naphthalene-1,5-diamine have been used to synthesize donor chromophores with A–D–A (acceptor-donor-acceptor) architecture. nih.govsemanticscholar.orgrsc.org These materials exhibit favorable frontier molecular orbital (FMO) energy levels, facilitating efficient intramolecular charge transfer (ICT), a critical process in organic solar cells. nih.govsemanticscholar.orgrsc.org

Theoretical and experimental studies on related hydrazine derivatives have also been conducted to evaluate their potential in solar cell applications. These investigations focus on understanding the relationship between molecular structure and optoelectronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap. Although specific data for this compound is scarce, its structural motifs suggest it could serve as a valuable building block for new materials in this area. The naphthalene unit can be functionalized to tune the electronic properties, while the hydrazine group offers a reactive handle for creating more complex conjugated systems.

Supramolecular Self-Assembly and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound is a key precursor for molecules designed for supramolecular self-assembly. The naphthalene unit can participate in π-π stacking interactions, a significant driving force for the assembly process.

A notable example is the synthesis of acylhydrazone functionalized naphthalene-based gels. These molecules, derived from naphthalene and hydrazine precursors, can self-assemble into stable organogels. These gels can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), where the molecules become highly fluorescent in the aggregated state. Such supramolecular structures have been investigated for their potential as fluorescent sensors for metal ions like Fe³⁺. researchgate.net

The design principles for these self-assembling systems often involve a balance of intermolecular forces, including hydrogen bonding (facilitated by the acylhydrazone group), π-π stacking (from the naphthalene rings), and solvophobic effects. The specific architecture of the resulting nanostructures, such as nanofibers or ribbons, is dictated by the molecular structure of the building blocks.

Precursors for Polymer and Dye Synthesis

The reactive nature of the hydrazine group makes this compound a valuable precursor for the synthesis of polymers and dyes.

Polymer Synthesis: Hydrazine derivatives can act as monomers in polymerization reactions, leading to the formation of novel polymers with specific properties. While detailed studies on polymers derived directly from this compound are limited, the synthesis of polyaminal-linked porous polymers from α-naphthaldehyde (a related naphthalene derivative) highlights the potential of incorporating the naphthalene moiety into polymer backbones. nih.gov The introduction of the naphthalene group can enhance the porosity and surface area of the resulting polymers, making them suitable for applications such as gas capture (e.g., CO₂) and heavy metal adsorption. nih.gov

Dye Synthesis: this compound is a potential precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.govanjs.edu.iq The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.govcuhk.edu.hk While this compound itself is not a primary aromatic amine, it can be a precursor to such amines or used in condensation reactions to form hydrazones that can be further modified. nih.gov Naphthalene-based azo dyes are known for their application as disperse dyes for polyester (B1180765) fibers. icrc.ac.ir The specific shade and properties of the dye are determined by the molecular structure of the aromatic components. cuhk.edu.hk

Role in Coordination Chemistry and Ligand Design for Catalysis

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes, which have widespread applications in catalysis. nih.gov

This compound and its derivatives, particularly hydrazones formed through condensation reactions, are effective ligands for a variety of metal ions. The hydrazine moiety provides one or more nitrogen donor atoms, and further functionalization can introduce other donor atoms (e.g., oxygen or sulfur), leading to polydentate ligands.

The coordination of these ligands to metal centers can result in complexes with interesting structural and electronic properties. For instance, hydrazone complexes have been extensively studied for their potential biological activities. researchgate.net The mode of bonding, whether the ligand coordinates in its enolic or ketonic form, can influence the geometry and stability of the complex. researchgate.net

Structure Reactivity and Structure Function Relationships in Naphthalen 1 Ylmethyl Hydrazine Derivatives

Influence of Naphthalene (B1677914) Ring Substitution on Electronic and Steric Effects

The substitution pattern on the naphthalene ring of naphthalen-1-ylmethyl-hydrazine derivatives plays a pivotal role in dictating their electronic properties and steric profile, which in turn governs their reactivity and potential biological activity. The naphthalene system, with its extended π-electron network, offers numerous positions for substitution, leading to a wide array of derivatives with distinct characteristics.

The electronic nature of substituents on the naphthalene ring can significantly alter the electron density distribution across the entire molecule. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density of the aromatic system. This enhanced electron density can be transmitted to the hydrazine (B178648) moiety, potentially increasing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the naphthalene ring, which can reduce the nucleophilicity of the hydrazine group. These electronic perturbations directly impact the reactivity of the molecule in various chemical transformations. For instance, the reactivity in reactions involving electrophilic attack on the naphthalene ring or nucleophilic attack by the hydrazine nitrogen can be modulated by the choice of substituents.